molecular formula C21H24N2O3 B271202 1-(2-ethoxyphenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

1-(2-ethoxyphenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B271202
M. Wt: 352.4 g/mol
InChI Key: MKKPKXYQMQDVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxyphenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as EEPCA, is a synthetic compound that has been found to have potential applications in scientific research. It is a member of the pyrrolidine class of compounds and has been shown to have a unique mechanism of action.

Mechanism of Action

1-(2-ethoxyphenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in a variety of physiological processes, including inflammation and pain. By inhibiting COX-2, this compound is able to reduce inflammation and alleviate pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation and pain. Additionally, it has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

1-(2-ethoxyphenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, it has been shown to have a unique mechanism of action, which makes it a valuable tool for studying the role of COX-2 in various physiological processes. However, there are also limitations to its use. For example, it may not be effective in all types of cancer cells, and its effects may vary depending on the concentration and duration of treatment.

Future Directions

There are several future directions for research on 1-(2-ethoxyphenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to better understand its mechanism of action and its effects on various physiological processes. Finally, research is needed to develop more effective and efficient synthesis methods for this compound.

Synthesis Methods

1-(2-ethoxyphenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized using a variety of methods. One common method involves the reaction of 2-ethoxybenzaldehyde and 2-ethylphenylamine with ethyl acetoacetate in the presence of a catalyst. This reaction results in the formation of this compound as a white crystalline solid.

Scientific Research Applications

1-(2-ethoxyphenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential applications in scientific research. It has been found to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have anti-inflammatory and analgesic properties.

properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24N2O3/c1-3-15-9-5-6-10-17(15)22-21(25)16-13-20(24)23(14-16)18-11-7-8-12-19(18)26-4-2/h5-12,16H,3-4,13-14H2,1-2H3,(H,22,25)

InChI Key

MKKPKXYQMQDVFS-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OCC

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OCC

Origin of Product

United States

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